molecular formula C11H10O3 B1311624 Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 68634-03-7

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B1311624
CAS RN: 68634-03-7
M. Wt: 190.19 g/mol
InChI Key: YDOOCAKREHMAEB-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound with the formula C11H10O3 . It is also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The structure also includes 2 rotatable bonds .


Physical And Chemical Properties Analysis

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” has a molecular weight of 190.20 . It has a predicted density of 1.246±0.06 g/cm3 . The predicted melting point is 59-60 °C, and the predicted boiling point is 297.5±19.0 °C .

Scientific Research Applications

Corrosion Inhibition in Mild Steel

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Indanone derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), demonstrated effective inhibition properties, with efficiencies reaching up to 92% at optimal concentrations. The study combined gravimetric, electrochemical measurements, surface analysis, and theoretical studies, concluding that the inhibition likely occurs through the adsorption of inhibitor molecules on the metal surface, following the Langmuir isotherm model (Saady et al., 2018).

Intermediate in Pesticide Synthesis

This compound is also a critical intermediate in the synthesis of the pesticide Indoxacarb. An improved method for the synthesis of this compound was introduced, offering insights into potential industrial production applications due to the method's suitability and reduced equipment costs (Jing, 2012).

Synthesis of Derivatives

Research has also delved into synthesizing analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, with yields reaching up to 97%. These processes involve bromination and subsequent dehydrobromination, offering potential routes for further chemical developments (Li-jian, 2013).

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOOCAKREHMAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435269
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

CAS RN

68634-03-7
Record name Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68634-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (16.0 g, 90.909 mmol, 1.0 eq.) was dissolved in MeOH (140 ml) and cooled to 0° C.; sulfuric acid (4.5 ml) was added and the mixture was refluxed for 4 hours. The solvent was concentrated under reduced pressure, and the residue was taken up in water, rendered basic with sat. sodium hydrogen carbonate solution (200 ml) and extracted with ethyl acetate (2×400 ml). The combined org. phases were washed with water and sat. NaCl solution (in each case 2×200 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 15% ethyl acetate in hexane). Yield: 58% (10.0 g, 52.63 mmol)
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (3 g, 17 mmol) in DCM (50 mL) and MeOH (10 mL) was added TMSCHN2 (17 mL, 34 mmol) dropwise and the mixture was stirred at rt for 1 h. The mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography using a gradient solvent system of 10:1 to 3:1 petroleum ether/EtOAc to give methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (2.0 g, 61%). MS ESI calcd for C11H10O3 [M+H]+ 191, found 191.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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